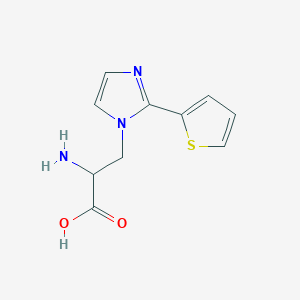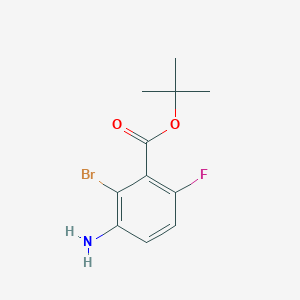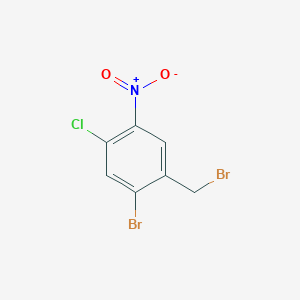
(1s,3s)-1-Amino-3-(2-chlorophenyl)cyclobutane-1-carboxylic acid hydrochloride, trans
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1s,3s)-1-Amino-3-(2-chlorophenyl)cyclobutane-1-carboxylic acid hydrochloride, trans is a cyclobutane derivative with a unique structure that includes an amino group, a chlorophenyl group, and a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1s,3s)-1-Amino-3-(2-chlorophenyl)cyclobutane-1-carboxylic acid hydrochloride, trans typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a [2+2] cycloaddition reaction of silyl enol ethers with α,β-unsaturated carbonyl compounds.
Introduction of the Amino Group: The amino group can be introduced through reductive amination or by using an appropriate amine precursor.
Chlorophenyl Group Addition: The chlorophenyl group can be added via a substitution reaction using a chlorophenyl halide.
Carboxylic Acid Formation: The carboxylic acid group can be introduced through oxidation reactions or by using carboxylation methods.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of flow microreactor systems for more efficient and sustainable synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the amino and chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halides and nucleophiles are used under conditions such as reflux or in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1s,3s)-1-Amino-3-(2-chlorophenyl)cyclobutane-1-carboxylic acid hydrochloride, trans is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. It may serve as a model compound for investigating the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It may be explored for its activity against various diseases or as a lead compound for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (1s,3s)-1-Amino-3-(2-chlorophenyl)cyclobutane-1-carboxylic acid hydrochloride, trans involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1s,3s)-3-(Methylamino)cyclobutane-1-carboxylic acid hydrochloride
- (1s,3s)-1-(2-Chlorophenyl)-3-hydroxycyclobutane-1-carboxylic acid
Uniqueness
Compared to similar compounds, (1s,3s)-1-Amino-3-(2-chlorophenyl)cyclobutane-1-carboxylic acid hydrochloride, trans is unique due to the presence of both an amino group and a chlorophenyl group on the cyclobutane ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H13Cl2NO2 |
|---|---|
Molekulargewicht |
262.13 g/mol |
IUPAC-Name |
1-amino-3-(2-chlorophenyl)cyclobutane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H12ClNO2.ClH/c12-9-4-2-1-3-8(9)7-5-11(13,6-7)10(14)15;/h1-4,7H,5-6,13H2,(H,14,15);1H |
InChI-Schlüssel |
PTKNMDYXZMKGPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(C(=O)O)N)C2=CC=CC=C2Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl bicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B13475279.png)
![Tert-butyl 7-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13475287.png)



![1-{5-Oxaspiro[3.4]octan-2-yl}methanamine hydrochloride](/img/structure/B13475310.png)
![rac-methyl 2-[(1R,5R,6R)-3-azabicyclo[3.2.1]octan-6-yl]acetate hydrochloride](/img/structure/B13475318.png)
amine hydrochloride](/img/structure/B13475322.png)

![N-methyl-6-azaspiro[2.5]octane-1-carboxamide hydrochloride](/img/structure/B13475335.png)


